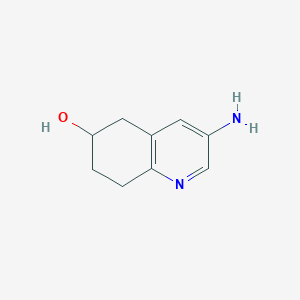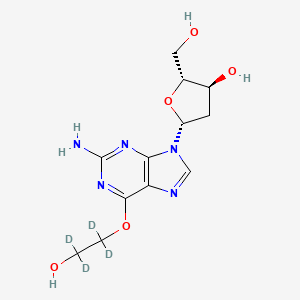
O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is a deuterated analog of O6-(2-Hydroxyethyl)-2’-deoxyguanosine. This compound is a modified nucleoside, where the hydrogen atoms in the hydroxyethyl group are replaced with deuterium. It is primarily used in scientific research to study DNA damage and repair mechanisms, as well as in the development of analytical methods for detecting DNA adducts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine with a deuterated ethylene oxide or a similar deuterated reagent. The reaction is carried out under controlled conditions to ensure the selective modification of the O6 position of the guanine base. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydride (NaH), to facilitate the alkylation process.
Industrial Production Methods
Industrial production of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
化学反应分析
Types of Reactions
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a standard in mass spectrometry for the quantification of DNA adducts.
Biology: The compound is used to study DNA damage and repair mechanisms, as well as the effects of alkylating agents on DNA.
Medicine: It is used in the development of diagnostic methods for detecting DNA damage in cancer research.
Industry: The compound is used in the development of analytical methods for quality control in pharmaceutical manufacturing.
作用机制
The primary mechanism of action of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death. The compound is also used to study the repair mechanisms that cells employ to remove these adducts and maintain genomic integrity.
相似化合物的比较
Similar Compounds
O6-(2-Hydroxyethyl)-2’-deoxyguanosine: The non-deuterated analog of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine.
O6-Methyl-2’-deoxyguanosine: A similar compound where the hydroxyethyl group is replaced with a methyl group.
O6-Ethyl-2’-deoxyguanosine: A similar compound with an ethyl group instead of a hydroxyethyl group.
Uniqueness
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of DNA adducts in complex biological samples.
属性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16)/t6-,7+,8+/m0/s1/i1D2,2D2 |
InChI 键 |
ITCDOLZXZOEIBY-XRHZNZMGSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


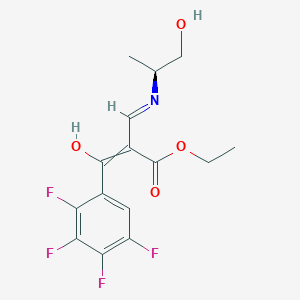
![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
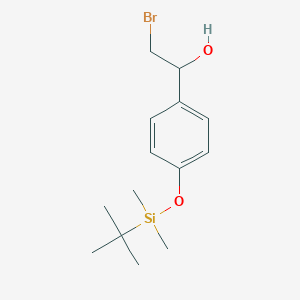
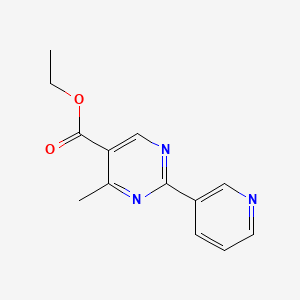
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
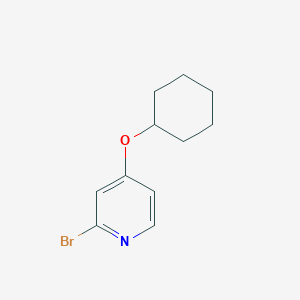
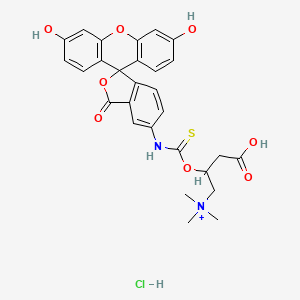
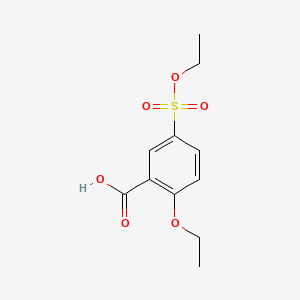
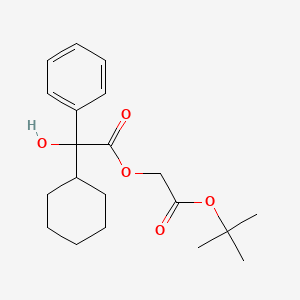
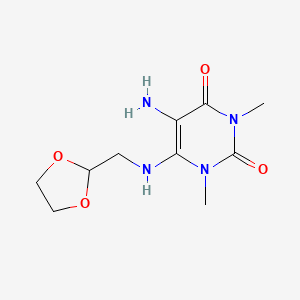

![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
